molecular formula C15H15NO2 B5300254 4-[(3-methylbenzyl)oxy]benzamide

4-[(3-methylbenzyl)oxy]benzamide

Cat. No.: B5300254
M. Wt: 241.28 g/mol
InChI Key: SRHFNJADPLAZJF-UHFFFAOYSA-N
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Description

4-[(3-Methylbenzyl)oxy]benzamide is a benzamide derivative featuring a 3-methylbenzyl ether group at the 4-position of the benzamide core. Its molecular formula is C₁₅H₁₅NO₂ (molecular weight: 241.29 g/mol). The compound’s structure combines a benzamide scaffold with a 3-methyl-substituted benzyloxy group, which influences its physicochemical properties and reactivity.

Properties

IUPAC Name

4-[(3-methylphenyl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-3-2-4-12(9-11)10-18-14-7-5-13(6-8-14)15(16)17/h2-9H,10H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHFNJADPLAZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Table 1: Key Physical and Spectral Properties of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) IR C=O Stretch (cm⁻¹) Key NMR Features (δ, ppm) Reference
4-[(3-Methylbenzyl)oxy]benzamide C₁₅H₁₅NO₂ 241.29 Not reported ~1640 (amide) Benzyloxy CH₂: ~5.15 (s); Methyl: ~2.33 (d)
4-Methoxybenzamide C₈H₉NO₂ 151.17 164–167 Methoxy: ~3.79 (s)
6a (4-(Benzyloxy)-N-azetidinyl benzamide) C₂₃H₁₉ClN₂O₄ 422.86 Not reported 1630.56 Benzyloxy CH₂: 5.15 (s); NH: 8.46 (s)
5a (4-(3-Nitrobenzyloxy)benzoic acid methyl ester) C₁₅H₁₃NO₅ 287.27 Not reported Nitro aromatic protons: ~7.49–8.34 (m)
Key Observations:
  • Substituent Influence on Melting Points : 4-Methoxybenzamide (164–167°C) has a higher melting point than bulkier analogs like 6a (unreported), likely due to reduced molecular symmetry and steric hindrance from the benzyloxy group.
  • IR Spectroscopy : The amide C=O stretch in 6a (1630.56 cm⁻¹) aligns with typical benzamide derivatives, while ester analogs (e.g., 5a ) would show higher C=O stretches (~1700 cm⁻¹).
  • NMR Trends :
    • The benzyloxy CH₂ protons resonate at ~5.15 ppm (singlet) in 6a , consistent across benzyl ethers.
    • Methyl groups in 3-methylbenzyl derivatives (e.g., δ 2.33 in triazole analogs ) exhibit downfield shifts due to proximity to the aromatic ring.
Key Observations:
  • Base-Catalyzed Etherification : The synthesis of 5a uses K₂CO₃ in DMF, a common method for benzyloxy group installation. Similar conditions may apply to this compound.
  • Ultrasound Assistance : 6a achieved high yields (86%) under ultrasound, suggesting improved efficiency for sterically hindered benzamides.

Electronic and Steric Effects of Substituents

  • Electron-Donating Groups (EDGs): The 3-methyl group in the target compound may increase solubility in nonpolar solvents compared to nitro or methoxy analogs.
  • Steric Effects : Bulky 3-methylbenzyl groups could hinder crystallization, as seen in unreported melting points for 6a .

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